2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol
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Overview
Description
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol is an organic compound that features a bromine atom and a hydroxyl group attached to a benzene ring. This compound is part of the broader class of bromophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol typically involves electrophilic halogenation of phenol with bromine. This process introduces the bromine atom into the phenol structure, resulting in the formation of the desired compound . The reaction conditions often include the use of a polar organic solvent and a catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where phenol is treated with bromine under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist for certain receptors, such as estrogen receptor ER-β, by binding to the receptor and inhibiting its activity . This interaction can lead to various biological effects, including modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal polymers.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: An active metabolite of bisphenol A with endocrine-disrupting properties.
Phenol, 2-[(4-hydroxyphenyl)methyl]-: A related compound with similar structural features.
Uniqueness
2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
63175-19-9 |
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Molecular Formula |
C19H15BrO2 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H15BrO2/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19,21-22H |
InChI Key |
ZKGULOJARMWPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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